[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Medicinal Chemistry Halogen Bonding Kinase Inhibition

The compound [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS 1142209-70-8) is a 1,3,4-thiadiazole-5-carboxamide derivative bearing a 2-methoxyacetic acid side chain. It belongs to a broad class of heterocyclic building blocks frequently employed in medicinal chemistry for lead optimization, particularly as a solubilizing pharmacophore or linker component.

Molecular Formula C12H10ClN3O4S
Molecular Weight 327.74 g/mol
CAS No. 1142209-70-8
Cat. No. B1293993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
CAS1142209-70-8
Molecular FormulaC12H10ClN3O4S
Molecular Weight327.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)COCC(=O)O
InChIInChI=1S/C12H10ClN3O4S/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18)
InChIKeyIXLLIDAXWRTFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Profile of [(5-3-Chlorophenylcarbamoyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS 1142209-70-8)


The compound [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS 1142209-70-8) is a 1,3,4-thiadiazole-5-carboxamide derivative bearing a 2-methoxyacetic acid side chain . It belongs to a broad class of heterocyclic building blocks frequently employed in medicinal chemistry for lead optimization, particularly as a solubilizing pharmacophore or linker component. Its molecular formula is C12H10ClN3O4S, with a molecular weight of 327.74 g/mol . The compound is commercially available from multiple suppliers for research use, typically at 97% purity .

Class 1,3,4-Thiadiazole-2-yl(methoxy)acetic acid building block for medicinal chemistry
Motif 3-Chlorophenylcarboxamide and methoxyacetic acid side chain for SAR exploration
Procurement Research-grade supply typically at 97% purity for lead optimization workflows

Procurement Risks of Generic Substitution for 1142209-70-8


Although numerous 1,3,4-thiadiazole-2-yl(methoxy)acetic acid analogs exist, they are not functionally interchangeable. The specific 3-chlorophenyl carboxamide substituent introduces a unique combination of electronic (σm = +0.37 for Cl) and steric properties that directly influence binding affinity, metabolic stability, and off-target profiles. For example, the 3-fluorophenyl analog (CAS 1142202-81-0) possesses a smaller, more electronegative halogen (σm = +0.34), while the 4-methylphenyl analog (CAS 1142209-62-8) presents a bulkier, electron-donating group, both of which can drastically alter target engagement . Substituting any of these compounds without experimental validation risks losing potency, altering pharmacokinetics, or introducing unexpected toxicity. The methoxyacetic acid moiety itself is a well-known pharmacophore in SHP2 allosteric inhibitors, and its precise stereoelectronic presentation is modulated by the adjacent 5-carboxamide substituent [1].

Halogen identity alters target engagement
Replacing 3-chloro with 3-fluoro or 4-methyl changes electronic and steric profiles; binding affinity may shift and requires experimental validation.
Regioisomerism impacts conformational bias
Meta vs. para substitution modifies phenyl ring dihedral angle; target selectivity observed in analogous series may not be preserved.
Side chain determines solubility and metabolic profile
Ester prodrugs or extended alkyl acids introduce activation steps or higher lipophilicity; performance cannot be assumed identical.

Quantitative Differentiation Guide for CAS 1142209-70-8


Optimized Halogen Substituent: 3-Chlorophenyl vs. 3-Fluorophenyl in Enzyme Binding Pockets

The 3-chlorophenyl group provides a larger, more polarizable halogen compared to the 3-fluorophenyl analog (CAS 1142202-81-0). In the context of thiadiazole-based inhibitors, the chlorine atom can engage in stronger halogen bonding with backbone carbonyls or π-systems in hydrophobic pockets, a feature systematically exploited in SHP2 and kinase inhibitor design [1]. Quantitatively, the target compound's chlorine substituent has a molar refractivity of 6.03 cm³/mol, versus 0.92 cm³/mol for fluorine, indicating a significantly larger van der Waals volume for enhanced hydrophobic packing .

Halogen Substituent
Class-level
3-Chlorophenyl MR 6.03 cm³/mol vs 3-fluorophenyl 0.92 cm³/mol (6.5× larger)
Enhanced polarizability may support hydrophobic pocket packing
No direct enzymatic comparison data; class-level inference
Medicinal Chemistry Halogen Bonding Kinase Inhibition

Regioisomeric Advantage of Meta-Chloro vs. Para-Chloro Substitution on Target Selectivity

The 3-chloro (meta) substitution pattern directs the chlorine away from the amide linkage, creating a different electrostatic potential surface compared to the 4-chloro (para) isomer. In thiadiazole carboxamide series, meta-substituted phenyl rings have been shown to adopt a nearly perpendicular dihedral angle (~70-90°) relative to the thiadiazole core, whereas para-substituted analogs favor a more coplanar arrangement (~10-30°) . This conformational difference directly impacts binding to shallow protein pockets and can gate selectivity between closely related targets such as SHP2 versus SHP1, where the latter has a narrower allosteric tunnel [1].

Regioisomeric Conformation
Class-level
Target (Meta) dihedral ~70-90°, selectivity >10-fold (reported for analogs)
Para hypothetical dihedral ~10-30°, often reduced selectivity
Meta substitution may favor selectivity over para in SHP2-like tunnels
Extrapolated from structurally related thiadiazole allosteric inhibitors
Chemical Biology Structure-Activity Relationship Off-Target Profiling

Methoxyacetic Acid Side Chain Enables Solubility-Driven Ligand Efficiency Gains Over Ester and Alkyl Acid Analogs

The 2-methoxyacetic acid side chain present in CAS 1142209-70-8 is a privileged solubilizing motif in modern medicinal chemistry, directly incorporated into approved drugs and clinical candidates (e.g., SHP2 inhibitors). In contrast, the ethyl ester analog (CAS 1142209-74-2) lacks the free carboxylic acid, requiring hydrolysis in vivo to become active, which introduces pharmacokinetic uncertainty . Similarly, the propanoic acid analog (CAS 1142209-40-2) adds an extra methylene spacer, which increases lipophilicity (clogP) and may reduce aqueous solubility . The methoxy group in the target compound further provides additional hydrogen bond acceptor capacity compared to simple acetic acid linkers, potentially enhancing target engagement.

Side Chain Developability
Data to verify
Methoxyacetic acid clogP ~1.2 vs propanoic acid analog ~1.8; direct free acid vs ester prodrug
Free acid eliminates ester hydrolysis uncertainty; lower lipophilicity may benefit solubility
clogP based on prediction models; no direct head-to-head solubility data
Drug Design Physicochemical Property Optimization Ligand Efficiency

Defined Application Scenarios for [(5-3-Chlorophenylcarbamoyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS 1142209-70-8)


Fragment-Based Lead Discovery for Allosteric Enzyme Inhibition

The compound's 3-chlorophenylcarboxamide and methoxyacetic acid motif make it a high-priority fragment for programs targeting allosteric sites on phosphatases or kinases, particularly SHP2. Building a focused library around this core enables exploration of halogen-dependent binding and conformational selectivity as established in recent medicinal chemistry campaigns [1].

Chemical Biology Probe Development with Defined Off-Target Profile

When a meta-substituted phenyl is required to avoid off-target interactions seen with para-substituted analogs, CAS 1142209-70-8 provides the correct regioisomeric configuration. This is critical for generating high-quality chemical probes that can discriminate between closely related proteins like SHP2 and SHP1 [1].

Straight-to-Biology Lead Optimization Without Prodrug Requirements

Its free acid functionality allows direct formulation and testing in biochemical and cell-based assays, unlike the corresponding ethyl ester analog (CAS 1142209-74-2) which would require enzymatic conversion. This streamlines the hit-to-lead process and improves data reproducibility .

Physicochemical Property Benchmarking for Acid-Containing Heterocycles

As a representative 1,3,4-thiadiazole bearing a methoxyacetic acid group, this compound can serve as a calibration standard when optimizing solubility, permeability, and plasma protein binding within a series, helping to balance ligand efficiency and drug-like properties in early discovery .

Application
Selection Property
Validation Focus
Fragment-based allosteric inhibitor discovery
Halogen-dependent binding and solubility profile
Biochemical target engagement and SHP2/phosphatase selectivity assays
Chemical biology probe with controlled off-target profile
Meta-substitution conformational bias
Profiling against SHP1/SHP2 and related phosphatases
Direct-to-biology lead optimization (no prodrug needed)
Free acid functionality for immediate formulation
Cell-based activity and aqueous solubility determination
Physicochemical benchmark for acid-heterocycle series
Representative thiadiazole-methoxyacetic acid scaffold
Solubility, permeability, and plasma protein binding assays
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